molecular formula C17H18N4O2S2 B2641018 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1105217-03-5

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2641018
M. Wt: 374.48
InChI Key: YUDWFGCCWYNBJZ-UHFFFAOYSA-N
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Description

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide have been synthesized and shown to possess antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide have demonstrated activity against various microorganisms. These derivatives include 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, highlighting the potential of furan and thiophene derivatives in antimicrobial research (Başoğlu et al., 2013).

Antidepressant and Antianxiety Activities

Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized, displaying significant antidepressant and antianxiety activities. These compounds, tested in animal models, reduced the duration of immobility times and showed antianxiety activity, suggesting the therapeutic potential of furan-2-yl and thiophene derivatives in the treatment of depression and anxiety disorders (Kumar et al., 2017).

5-HT2 Antagonist Activity

Derivatives containing benzo[b]furan and benzo[b]thiophene linked to piperidine and piperazine structures have been synthesized and found to exhibit 5-HT2 antagonist activity. These compounds represent a class of chemical entities with potential for the development of treatments targeting 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders (Watanabe et al., 1993).

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of benzothiazoles substituted piperazine have been conducted to understand the relationship between molecular structure and biological activity. These studies provide insights into the design of new compounds with enhanced efficacy and specificity for their biological targets (Al-Masoudi et al., 2011).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives has demonstrated their potential in inhibiting tumor growth and tumor-induced angiogenesis. These studies suggest the capability of such derivatives to serve as candidates for anticancer therapy, particularly in targeting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Neuroinflammation Imaging

The development of radioligands targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia presents a novel approach for imaging neuroinflammation in vivo. This advancement holds promise for the study and treatment of neurodegenerative diseases by enabling the non-invasive visualization of microglial activation (Horti et al., 2019).

properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-17(19-15-4-2-10-24-15)21-7-5-20(6-8-21)11-16-18-13(12-25-16)14-3-1-9-23-14/h1-4,9-10,12H,5-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDWFGCCWYNBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

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